methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
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Overview
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in synthetic organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the Boc protecting group to yield the free amine.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical transformations. The hydroxyl group can undergo oxidation or reduction reactions, allowing for the synthesis of a variety of derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive.
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc, which has different reactivity and stability.
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate is unique due to the presence of the Boc protecting group, which provides stability under basic conditions and can be selectively removed under acidic conditions. This makes it a valuable intermediate in organic synthesis, allowing for the protection and deprotection of amine functionalities during multi-step synthetic routes .
Properties
Molecular Formula |
C11H21NO5 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl (2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
IFCLQLSEZMNCKW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)OC)C(C)(C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)O |
Origin of Product |
United States |
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